molecular formula C12H11ClN2O2 B3032400 4-chloro-1-ethyl-3-phenyl-1H-pyrazole-5-carboxylic acid CAS No. 1630763-37-9

4-chloro-1-ethyl-3-phenyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B3032400
CAS No.: 1630763-37-9
M. Wt: 250.68
InChI Key: XBFQYOZVWQEDCR-UHFFFAOYSA-N
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Description

4-chloro-1-ethyl-3-phenyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-ethyl-3-phenyl-1H-pyrazole-5-carboxylic acid typically involves the reaction of 4-chloro-3-methylpyrazole with ethyl bromoacetate in the presence of a base to yield 4-chloro-3-ethyl-1-methylpyrazole. This intermediate is then reacted with formic acid under catalytic conditions to produce the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and automated processes can further enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-ethyl-3-phenyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

    Substitution: Halogen substitution reactions can introduce different functional groups at the chloro position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole-5-carboxylic acid derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of pyrazole derivatives .

Scientific Research Applications

4-chloro-1-ethyl-3-phenyl-1H-pyrazole-5-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-1-ethyl-3-phenyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the target enzyme or receptor .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
  • 1-phenyl-3-carbethoxypyrazolone
  • 5-oxo-1-phenyl-2-pyrazoline-3-carboxylate

Uniqueness

4-chloro-1-ethyl-3-phenyl-1H-pyrazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

4-chloro-2-ethyl-5-phenylpyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2/c1-2-15-11(12(16)17)9(13)10(14-15)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBFQYOZVWQEDCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C2=CC=CC=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501195998
Record name 1H-Pyrazole-5-carboxylic acid, 4-chloro-1-ethyl-3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501195998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1630763-37-9
Record name 1H-Pyrazole-5-carboxylic acid, 4-chloro-1-ethyl-3-phenyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1630763-37-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-5-carboxylic acid, 4-chloro-1-ethyl-3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501195998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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